

Structure-activity relationship (SAR) analysis of beflubutamid analogues

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Compound of Interest

Compound Name: (S)-beflubutamid

Cat. No.: B1532945

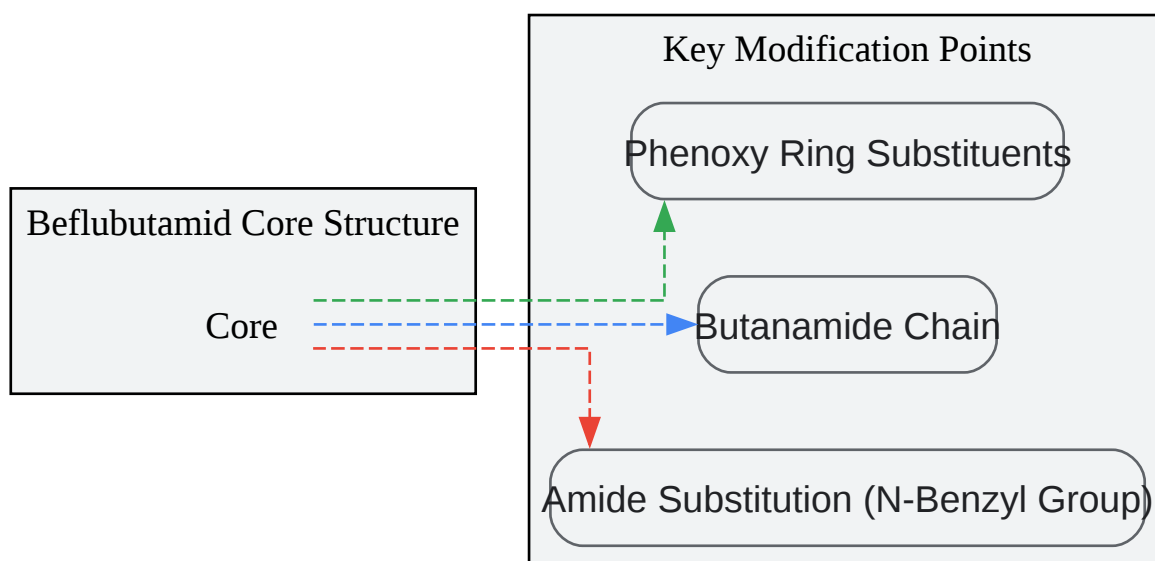
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A comprehensive analysis of the structure-activity relationship (SAR) of beflubutamid analogues reveals critical insights for the development of novel herbicides. Beflubutamid functions by inhibiting phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.[1] This inhibition leads to the depletion of carotenoids, which are essential for protecting chlorophyll from photooxidation, resulting in a characteristic "bleaching" of the plant.[2]

This guide compares the herbicidal activity of various beflubutamid analogues, drawing on recent research to elucidate the chemical modifications that enhance efficacy. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key assays.

Core Structure and Stereochemistry

Beflubutamid is a chiral molecule, with the herbicidal activity being highly dependent on its stereochemistry. The molecule consists of a central 2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanamide core. It has been demonstrated that the S-enantiomer, also known as beflubutamid-M, is significantly more active than the R-enantiomer.[3] In fact, the (-)-beflubutamid enantiomer exhibits at least 1000 times higher herbicidal activity than the (+)-beflubutamid form.[2][4]



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Key modification points on the beflubutamid scaffold.

Structure-Activity Relationship Analysis

Recent studies have focused on modifying the N-benzyl portion of the beflubutamid structure to explore its impact on herbicidal activity. The following tables summarize the post-emergence herbicidal activity of several racemates and their chiral S-enantiomers against common broadleaf weeds.

Herbicidal Activity of Racemic Analogues

The data below shows the percentage of inhibition of various racemic beflubutamid analogues at a dosage of 300 g ai/ha.[\[5\]](#)[\[6\]](#)

Compound	R Group (Substitution on N-benzyl ring)	Amaranthus retroflexus	Abutilon theophrasti	Medicago sativa
(Rac)-BF	H (Unsubstituted)	90%	100%	100%
(Rac)-6h	2,4-dichloro	90%	100%	80%
(Rac)-6q	2,6-dichloro	100%	100%	100%

Herbicidal Activity of Chiral (S)-Analogues

The herbicidal activity of the more active S-enantiomers was also evaluated, demonstrating superior performance compared to their racemic mixtures at lower dosages.[\[5\]](#)

Compound	R Group (Substitution on N- benzyl ring)	Dosage (g ai/ha)	Herbicidal Activity
(S)-6h	2,4-dichloro	150 & 300	High
(S)-6q	2,6-dichloro	150 & 300	High

Key Findings from SAR Studies:

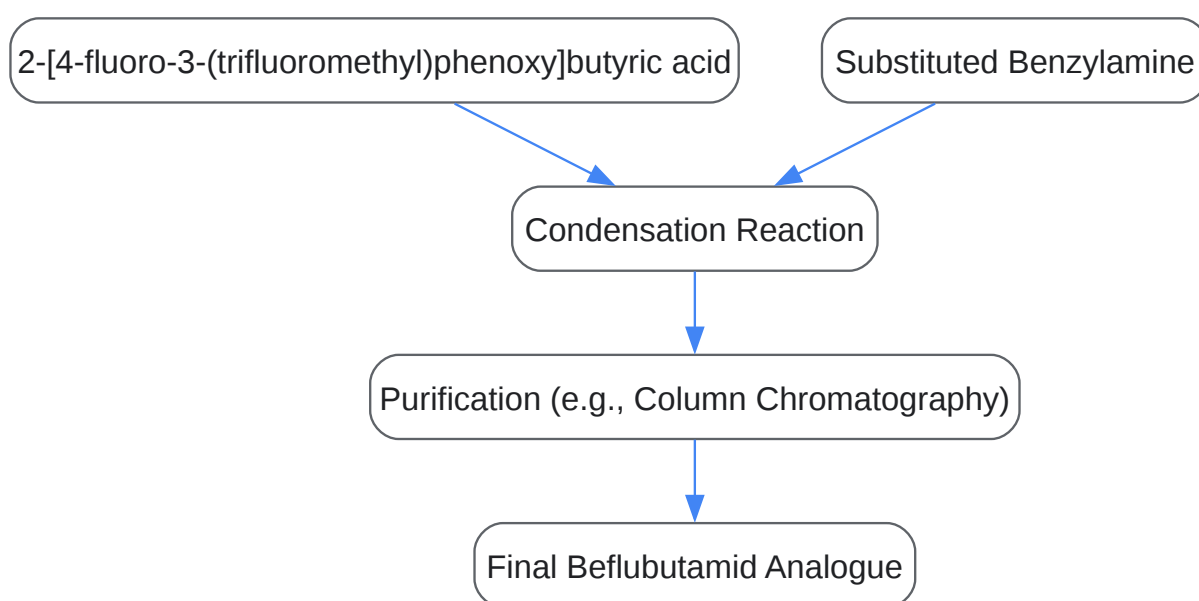
- Stereochemistry is crucial: The (S)-enantiomers consistently show higher herbicidal activity than their corresponding racemates.[\[5\]](#)
- N-benzyl substitution: Introducing dichloro substitutions on the N-benzyl ring can maintain or even enhance herbicidal activity against specific weeds. For example, (Rac)-6q showed 100% inhibition across all three tested weed species, comparable to the parent compound. [\[5\]](#)[\[6\]](#)
- Target Binding: Molecular docking studies suggest that the more active (S)-enantiomers, such as (S)-BF and (S)-6h, have a stronger binding affinity with the target enzyme, Oryza sativa phytoene desaturase (OsPDS).[\[5\]](#)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR analysis of beflubutamid analogues.

Synthesis of Beflubutamid Analogues

The general synthesis of beflubutamid analogues involves the condensation of 2-[4-fluoro-3-(trifluoromethyl)phenoxy]butyric acid with a substituted benzylamine.



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General synthesis workflow for beflubutamid analogues.

Materials:

- 2-[4-fluoro-3-(trifluoromethyl)phenoxy]butyric acid
- Appropriately substituted benzylamine (e.g., 2,4-dichlorobenzylamine)
- Condensing agent (e.g., DCC, EDC)
- Solvent (e.g., Dichloromethane, DMF)

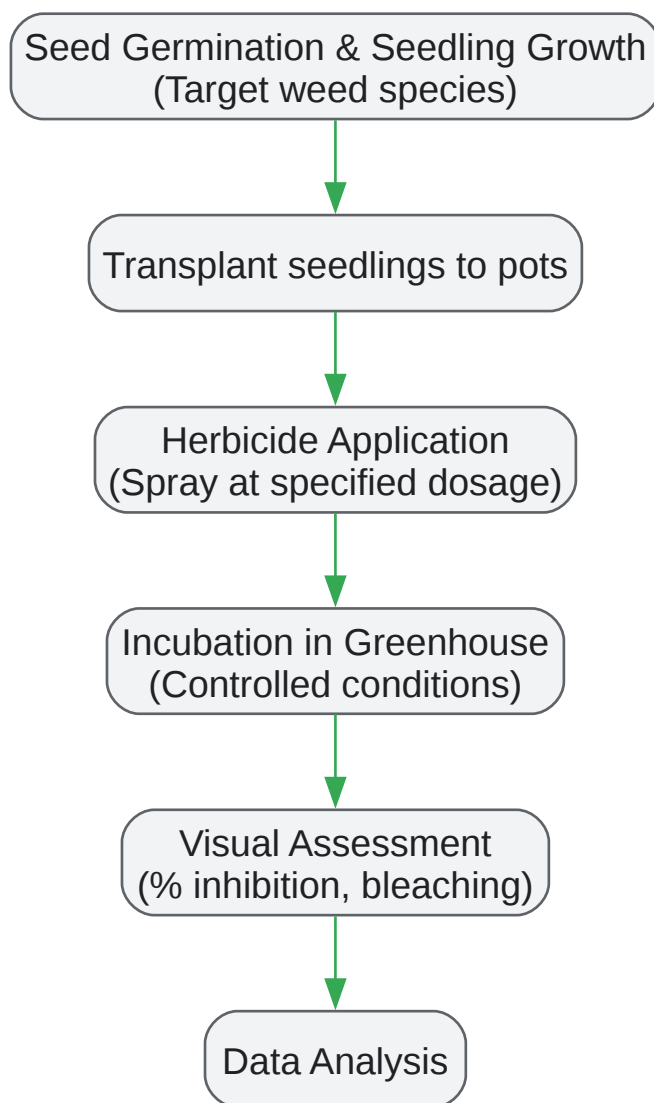
- Purification materials (e.g., silica gel for chromatography)

Procedure:

- Dissolve 2-[4-fluoro-3-(trifluoromethyl)phenoxy]butyric acid in a suitable solvent.
- Add the condensing agent and stir for a designated period at room temperature.
- Add the substituted benzylamine to the mixture.
- Allow the reaction to proceed for several hours, monitoring by TLC.
- Upon completion, filter the reaction mixture.
- Wash the filtrate with appropriate aqueous solutions (e.g., HCl, NaHCO₃, brine).
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield the final analogue.

Post-Emergence Herbicidal Activity Assay

This bioassay evaluates the herbicidal efficacy of compounds when applied to plants that have already germinated and emerged from the soil.[7]



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Workflow for post-emergence herbicidal activity testing.

Materials:

- Seeds of target weed species (e.g., *Amaranthus retroflexus*, *Abutilon theophrasti*)
- Pots filled with appropriate soil mix
- Test compounds (bflubutamid analogues)
- Control herbicide (e.g., commercial-grade bflubutamid)

- Solvent and surfactant for formulation
- Precision sprayer
- Greenhouse with controlled temperature and light conditions

Procedure:

- Sow seeds of the target weed species in pots and allow them to grow to the 2-3 leaf stage.
- Prepare spray solutions of the test compounds at the desired concentrations (e.g., 150 and 300 g ai/ha). The formulation typically includes an organic solvent and a surfactant to ensure uniform application.
- Apply the herbicide solutions evenly to the plants using a precision sprayer. An untreated control group (sprayed with solvent/surfactant only) must be included.
- Transfer the treated plants to a greenhouse and maintain under controlled conditions (e.g., 25°C, 14h light/10h dark cycle).
- Visually assess the herbicidal injury after a set period (e.g., 14-21 days). The assessment is typically a percentage rating of inhibition or bleaching, where 0% is no effect and 100% is complete plant death.
- Compare the activity of the analogues to the untreated control and the reference herbicide.

Phytoene Desaturase (PDS) Inhibition Assay

This in vitro assay measures the ability of a compound to directly inhibit the PDS enzyme, confirming its mode of action.[\[3\]](#)[\[8\]](#)

Materials:

- Purified PDS enzyme (e.g., from *Oryza sativa*)
- Substrate: 15-cis-phytoene, typically incorporated into liposomes
- Cofactor: Flavin adenine dinucleotide (FAD)

- Electron acceptor: Plastoquinone (e.g., decylplastoquinone - DPQ)
- Assay buffer (e.g., MES-KOH buffer, pH 6.0)
- Test compounds dissolved in a suitable solvent (e.g., DMSO)
- HPLC system for product analysis

Procedure:

- Prepare a reaction mixture containing the assay buffer, purified PDS enzyme, and the electron acceptor (DPQ).
- Add the test compound at various concentrations to the reaction mixture and pre-incubate for a short period.
- Initiate the enzymatic reaction by adding the phytoene-containing liposomes.
- Incubate the reaction at a controlled temperature (e.g., 37°C) in the dark for a specific duration (e.g., 10-20 minutes).
- Stop the reaction by adding an organic solvent mixture (e.g., chloroform/methanol).
- Extract the carotenoids from the mixture.
- Analyze the products (e.g., ζ -carotene) and remaining substrate (phytoene) using HPLC.
- Calculate the percentage of inhibition by comparing the product formation in the presence of the test compound to that of a control reaction without the inhibitor. Determine IC₅₀ values.

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